molecular formula C15H12N2O2 B195693 Carbamazepine-10,11-epoxide CAS No. 36507-30-9

Carbamazepine-10,11-epoxide

Cat. No.: B195693
CAS No.: 36507-30-9
M. Wt: 252.27 g/mol
InChI Key: ZRWWEEVEIOGMMT-UHFFFAOYSA-N
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Description

Carbamazepine 10,11-epoxide is a pharmacologically active metabolite of carbamazepine, an anticonvulsant and mood-stabilizing drug. This compound is formed in the liver through the oxidation of carbamazepine by the enzyme cytochrome P450 3A4. It plays a significant role in the therapeutic effects and potential side effects of carbamazepine treatment .

Mechanism of Action

Target of Action

Carbamazepine 10,11-epoxide is the primary, active metabolite of Carbamazepine . The compound’s primary targets are the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.

Mode of Action

One major hypothesis is that it inhibits sodium channel firing, thereby treating seizure activity . Animal research studies have demonstrated that Carbamazepine exerts its effects by lowering polysynaptic nerve response and inhibiting post-tetanic potentiation .

Biochemical Pathways

Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to Carbamazepine-10,11-epoxide . Additional isoenzymes that contribute to the metabolism of Carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 . This compound is in turn metabolized, via epoxide hydrolase, to an inactive trans-carbamazepine diol .

Pharmacokinetics

After oral ingestion, Carbamazepine is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and plasma protein binding is 75% . The protein binding of the pharmacologically active metabolite, this compound, is 50% . Carbamazepine undergoes autoinduction so that its clearance can increase threefold within several weeks of starting therapy . The half-life of this compound is 34 h .

Result of Action

This compound is pharmacologically active and is used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is also useful for monitoring patients exhibiting symptoms of Carbamazepine toxicity whose total serum Carbamazepine concentration is within the therapeutic range .

Action Environment

The action of Carbamazepine 10,11-epoxide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Carbamazepine induces CYP2C9, increasing the elimination rate of Phenytoin, while Phenytoin is a CYP3A4 inducer, which accelerates the biotransformation rate of Carbamazepine .

Biochemical Analysis

Biochemical Properties

Carbamazepine 10,11-epoxide interacts with various enzymes and proteins in the body. It is metabolized in the liver by the CYP 3A4 and CYP 2C8 subtypes of the cytochrome P450 system . The nature of these interactions involves the conversion of carbamazepine into carbamazepine 10,11-epoxide, which then exerts its pharmacological effects .

Cellular Effects

The effects of Carbamazepine 10,11-epoxide on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Carbamazepine 10,11-epoxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbamazepine 10,11-epoxide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the study and use of this compound.

Dosage Effects in Animal Models

The effects of Carbamazepine 10,11-epoxide can vary with different dosages in animal models. This includes threshold effects, as well as toxic or adverse effects at high doses . These dosage effects are important considerations in the study and use of this compound.

Metabolic Pathways

Carbamazepine 10,11-epoxide is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels . These metabolic interactions are important considerations in the study and use of this compound.

Transport and Distribution

Carbamazepine 10,11-epoxide is transported and distributed within cells and tissues in the body. It interacts with various transporters and binding proteins, and can influence its localization or accumulation . These transport and distribution effects are important considerations in the study and use of this compound.

Subcellular Localization

The subcellular localization of Carbamazepine 10,11-epoxide and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . These localization effects are important considerations in the study and use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamazepine 10,11-epoxide is synthesized through the oxidation of carbamazepine. The primary enzyme involved in this process is cytochrome P450 3A4. The reaction conditions typically involve the presence of oxygen and the enzyme in a suitable buffer solution. The reaction can be carried out in vitro using isolated liver microsomes or in vivo within the liver .

Industrial Production Methods

Industrial production of carbamazepine 10,11-epoxide involves the large-scale oxidation of carbamazepine using bioreactors containing liver microsomes or recombinant cytochrome P450 3A4. The process is optimized to maximize yield and purity of the epoxide .

Chemical Reactions Analysis

Types of Reactions

Carbamazepine 10,11-epoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamazepine 10,11-epoxide is unique in its formation directly from carbamazepine and its significant contribution to the therapeutic and toxic effects of carbamazepine treatment. Unlike oxcarbazepine and eslicarbazepine acetate, which are prodrugs, carbamazepine itself is an active drug that is further metabolized to the active epoxide .

Properties

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891456
Record name Carbamazepine 10,11-epoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36507-30-9
Record name Carbamazepine 10,11-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36507-30-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine epoxide
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Record name Carbamazepine 10,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamazepin-10,11-epoxide
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Record name CARBAMAZEPINE-10,11-EPOXIDE
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Record name Carbamazepine-10,11-epoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does carbamazepine-10,11-epoxide exert its anticonvulsant effect?

A1: Like its parent drug carbamazepine, this compound is believed to act primarily by blocking voltage-gated sodium channels in the brain. [, , ] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, suppressing seizure activity.

Q2: Does this compound contribute to the overall anticonvulsant effect of carbamazepine therapy?

A2: Yes, this compound possesses anticonvulsant activity. Studies have shown that it demonstrates a potent therapeutic effect in animal models of epilepsy. [, , ] In humans, it contributes to the overall anticonvulsant effect, but its potency relative to carbamazepine is still under investigation. [, ]

Q3: How is this compound formed in the body?

A4: this compound is primarily formed in the liver via the enzymatic activity of cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8. [, , ]

Q4: How is this compound eliminated from the body?

A5: this compound is primarily metabolized by epoxide hydrolase 1 (EPHX1) to carbamazepine-10,11-trans-diol, which is then further metabolized before excretion. [, , ] A small fraction undergoes glucuronidation and is excreted in urine. [, ]

Q5: What factors can influence the plasma concentration of this compound?

A5: Several factors can affect this compound levels:

  • Co-medication: Certain drugs, like valproic acid, can inhibit epoxide hydrolase, leading to increased this compound levels. [, , , , , , ]
  • Genetic factors: Individual variations in enzyme activity can influence this compound concentrations. [, , ]
  • Liver function: Impaired liver function may lead to decreased metabolism and potentially higher this compound levels. [, ]

Q6: How does the co-administration of valproic acid affect this compound levels?

A7: Valproic acid is a known inhibitor of epoxide hydrolase, the enzyme responsible for metabolizing this compound. [, , , , , ] Co-administration can lead to significantly elevated this compound levels and potential toxicity, even when carbamazepine levels are within the therapeutic range. [, ]

Q7: Are there other drugs besides valproic acid that can interact with this compound?

A8: Yes, other drugs that interact with the same metabolic pathways can affect this compound levels. For instance, phenytoin can induce carbamazepine metabolism, potentially altering the carbamazepine to this compound ratio. [, , , ] Erythromycin can also impact the metabolic pathway, leading to an increase in carbamazepine levels and a decrease in the this compound to carbamazepine ratio. [, ]

Q8: Why is therapeutic drug monitoring important in patients taking carbamazepine?

A9: Carbamazepine has a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, , ] Monitoring carbamazepine levels helps ensure patients receive adequate seizure control while minimizing the risk of adverse effects.

Q9: What are the common methods used to measure carbamazepine and this compound levels?

A9: Several analytical techniques are available:

  • High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity and allows for the simultaneous measurement of carbamazepine and this compound. [, , , , , , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive technique is considered a gold standard for quantifying carbamazepine and its metabolites. [, ]
  • Immunoassays: These are automated methods offering rapid turnaround times but might not distinguish between carbamazepine and its metabolites, potentially leading to inaccurate results, especially in cases of potential drug interactions. [, , , , , ]

Q10: Are there any challenges associated with measuring this compound levels?

A10:

  • Cross-reactivity: Some immunoassays designed to measure carbamazepine might exhibit cross-reactivity with this compound, leading to falsely elevated carbamazepine readings. [, , , ] This highlights the need for careful selection and validation of analytical methods.
  • Low concentrations: this compound is typically present in lower concentrations than carbamazepine, demanding highly sensitive and specific methods for accurate quantification. []

Q11: What are some future research directions regarding this compound?

A11: Future research should focus on:

  • Further elucidating the individual contributions of carbamazepine and this compound to both therapeutic and adverse effects. [, , ]
  • Investigating the potential for personalized medicine approaches, considering individual variations in this compound metabolism and response. [, ]
  • Developing and validating more specific and sensitive analytical methods for this compound measurement, particularly point-of-care testing for rapid assessment in clinical settings. []

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